REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]#[C:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1.S(=O)(=O)(O)[OH:17].[C:21](O)(=[O:23])[CH3:22]>>[C:21]([O:1][CH2:2][CH2:3][CH2:4][C:5]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=1)=[O:17])(=[O:23])[CH3:22]
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
OCCC#CC1=CC=C(C(=O)OC)C=C1
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Name
|
mercuric acetate
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Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
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precipitation of mercury salts
|
Type
|
CUSTOM
|
Details
|
The precipitated mercury salts were removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate extracted three times with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The acidic extract
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield the product which
|
Type
|
CUSTOM
|
Details
|
was further purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 1:2 ethylacetate
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCCC(=O)C1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |